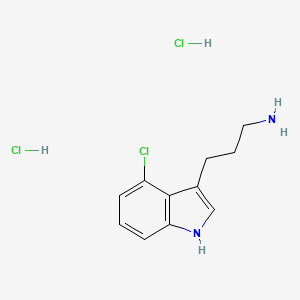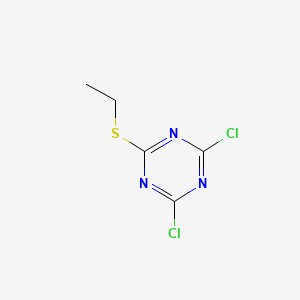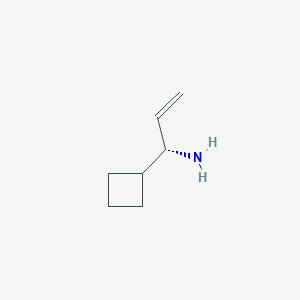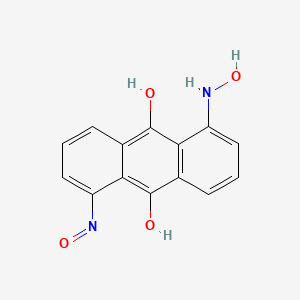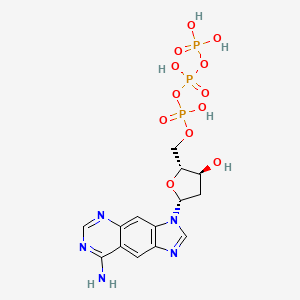
2'-Deoxy-lin-benzo-ATP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-lin-benzo-ATP is a modified nucleotide analog that combines the structural features of 2’-deoxyadenosine triphosphate and lin-benzo-adenine nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-lin-benzo-ATP typically involves the following steps:
Preparation of 2’-Deoxyadenosine: This is achieved through the selective deoxygenation of adenosine at the 2’ position.
Introduction of Lin-Benzo Moiety: The lin-benzo group is introduced through a series of reactions involving the protection and deprotection of functional groups, followed by coupling reactions.
Triphosphorylation: The final step involves the triphosphorylation of the modified nucleoside to obtain 2’-Deoxy-lin-benzo-ATP.
Industrial Production Methods: Industrial production of 2’-Deoxy-lin-benzo-ATP may involve enzymatic synthesis methods, which offer higher efficiency and specificity. Enzymatic cascade reactions using nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases can be employed to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-lin-benzo-ATP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the lin-benzo moiety.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the lin-benzo moiety, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2’-Deoxy-lin-benzo-ATP has a wide range of scientific research applications:
Biochemistry: It is used as a fluorescent probe for studying enzyme active sites and nucleotide interactions.
Molecular Biology: The compound serves as a tool for investigating DNA and RNA synthesis and repair mechanisms.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Mechanism of Action
The mechanism of action of 2’-Deoxy-lin-benzo-ATP involves its interaction with specific molecular targets, such as enzymes and nucleotide-binding proteins. The compound can act as a myosin activator, increasing contractile force and improving pump function in cardiac muscle. It also enhances calcium handling by interacting with the sarcoendoplasmic reticulum calcium-ATPase (SERCA) pump, leading to accelerated calcium re-uptake during cardiac relaxation .
Comparison with Similar Compounds
2’-Deoxyadenosine Triphosphate (dATP): A naturally occurring analog that shares structural similarities but lacks the lin-benzo moiety.
Lin-Benzo-ATP: A compound with a similar lin-benzo structure but with a ribose sugar instead of deoxyribose.
Uniqueness: Its ability to act as a fluorescent probe and its enhanced interaction with specific enzymes make it a valuable tool in scientific research .
Properties
CAS No. |
90900-66-6 |
|---|---|
Molecular Formula |
C14H18N5O12P3 |
Molecular Weight |
541.24 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H18N5O12P3/c15-14-7-1-9-10(2-8(7)16-5-17-14)19(6-18-9)13-3-11(20)12(29-13)4-28-33(24,25)31-34(26,27)30-32(21,22)23/h1-2,5-6,11-13,20H,3-4H2,(H,24,25)(H,26,27)(H2,15,16,17)(H2,21,22,23)/t11-,12+,13+/m0/s1 |
InChI Key |
CHXRTHUHZQSXBL-YNEHKIRRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=C4C(=C3)C(=NC=N4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2C=C4C(=C3)C(=NC=N4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


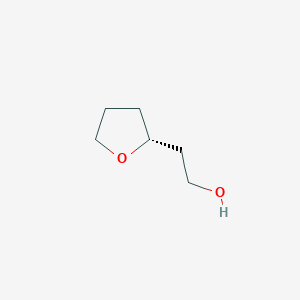
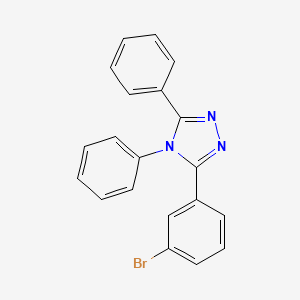
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)
![6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride](/img/structure/B13132207.png)
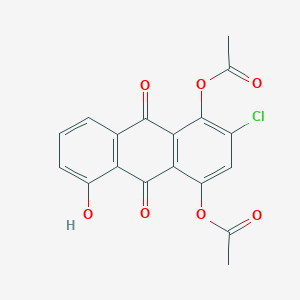
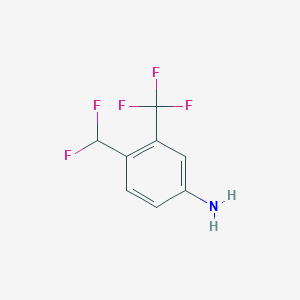
![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)

![2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol](/img/structure/B13132238.png)
